![molecular formula C21H25NO7 B565920 Narcotolinogendiol CAS No. 5876-41-5](/img/structure/B565920.png)
Narcotolinogendiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Narcotolinogendiol (NLG) is a novel synthetic compound derived from the alkaloid narcotine, a natural product found in the leaves of certain species of the Solanaceae family. NLG has been found to possess a variety of pharmacological activities, including analgesic, anti-inflammatory, anxiolytic, and anti-depressant effects. NLG has also been studied for its potential therapeutic applications in a variety of conditions, including cancer, chronic pain, and anxiety.
Wissenschaftliche Forschungsanwendungen
Pharmacogenetics in Addiction Treatment : Pharmacogenetic tests in narcology can predict the effectiveness and tolerability of addiction pharmacotherapy. Genetic engineering methods could emerge as new approaches in addiction treatment (Krupitsky, Akhmetova, & Asadullin, 2019).
Genetic Basis of Narcolepsy : Canine narcolepsy is caused by a mutation in the hypocretin (orexin) receptor 2 gene. This discovery has led to new therapeutic approaches for narcoleptic patients (Lin et al., 1999).
Pharmacogenomics in Clinical Practice : The NIH Pharmacogenetics Research Network aims to correlate drug response with genetic variation. This research spans various medical disorders and focuses on proteins that interact with drugs, paving the way for personalized medicine (Giacomini et al., 2007).
Advances in Narcolepsy Treatment : Recent advancements in narcolepsy treatment include wake-promoting agents, selective histamine H3 receptor inverse agonists, and the development of nonpeptide orexin receptor agonists. Immune-based therapies might also play a role in the future (Barateau & Dauvilliers, 2019).
Orexin System in Sleep Disorders : The orexin system, involving orexin receptors and neuropeptide agonists, is a key area for developing treatments for narcolepsy and insomnia. FDA-approved orexin receptor antagonists have been effective for insomnia treatment (Roecker, Cox, & Coleman, 2016).
Pharmacogenetics in Psychiatry : Pharmacogenetic research in psychiatry has found correlations between genetic variants and drug responses, particularly in dopaminergic and serotonergic receptors. This knowledge aids in designing safer and more efficient psychiatric drugs (Staddon, Arranz, Mancama, Mata, & Kerwin, 2002).
Pharmacogenomics for Individualized Medicine : The goal of pharmacogenomics is to individualize therapy based on the variability of the human genome's influence on drug response. Translational research in this area ranges from genotype-phenotype relationship discovery to clinical trials (Crews et al., 2012).
Eigenschaften
IUPAC Name |
(5R)-5-[(S)-hydroxy-[3-hydroxy-2-(hydroxymethyl)-4-methoxyphenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7/c1-21-6-5-10-7-14-20(28-9-27-14)19(25)15(10)16(21)18(24)11-3-4-13(26-2)17(23)12(11)8-22/h3-4,7,16,18,22-25H,5-6,8-9H2,1-2H3/t16-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFLKQCTMVJZLG-AEFFLSMTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C(C4=C(C(=C(C=C4)OC)O)CO)O)O)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@H](C4=C(C(=C(C=C4)OC)O)CO)O)O)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Narcotolinogendiol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.